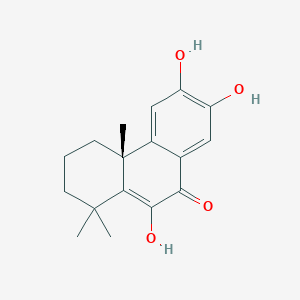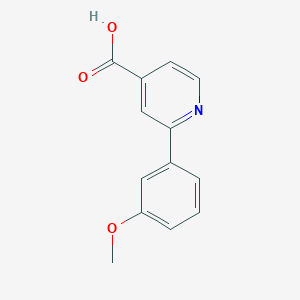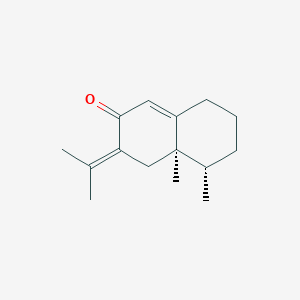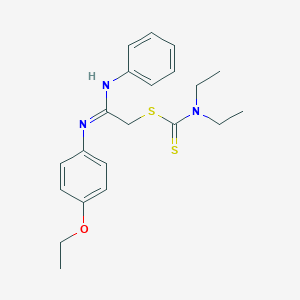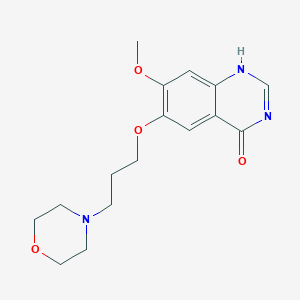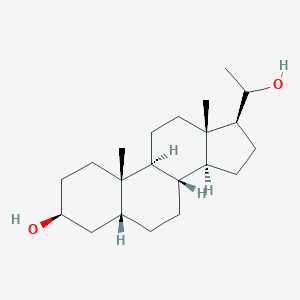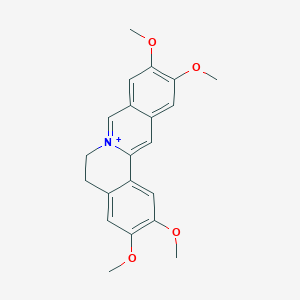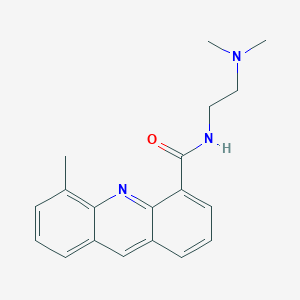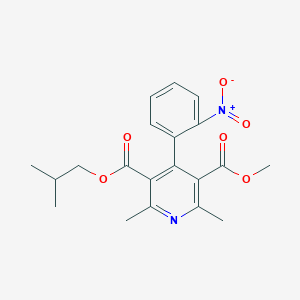
Dehydro Nisoldipine
Descripción general
Descripción
Dehydro Nisoldipine is a drug that belongs to the pyridinoid class of drugs . It has been shown to be a potent vasodilator and in some cases, it has been used as an antihypertensive drug . Dehydro Nisoldipine is a prodrug, which means that it is metabolized into its active form, nisoldipine .
Molecular Structure Analysis
The molecular formula of Dehydro Nisoldipine is C20H22N2O6 . The Dehydro Nisoldipine molecule contains a total of 51 bonds. There are 29 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aromatic), 1 nitro group (aromatic), and 1 Pyridine .
Aplicaciones Científicas De Investigación
Sublingual Film Development for Enhanced Bioavailability
Dehydro Nisoldipine has been utilized in the development of solid dispersion-based sublingual films. This application aims to address the poor bioavailability of Nisoldipine due to its low aqueous solubility and presystemic metabolism. By using a solvent casting technique, researchers have been able to improve the dissolution of Nisoldipine, making it more effective when administered sublingually .
Amorphous Solid Dispersion for Improved Solubility
The creation of amorphous solid dispersions (ASDs) of Dehydro Nisoldipine by solvent evaporation techniques has been explored to enhance the drug’s solubility. This approach is particularly beneficial for drugs that rapidly crystallize, as it helps maintain the drug in an amorphous state, which is more soluble than its crystalline counterpart .
Oral Bioavailability Enhancement
Researchers have investigated the use of polymers to develop ASDs of Dehydro Nisoldipine that can improve oral bioavailability. The study demonstrates the potential of polymers to inhibit crystal growth and stabilize the amorphous state of Nisoldipine, resulting in a significant increase in maximum concentration (Cmax) and area under the curve (AUC) during oral bioavailability studies .
Micromeritics Property Improvement
The spray-dried ASDs of Dehydro Nisoldipine have shown improved micromeritic properties, such as flow behavior, compared to the crystalline form of the drug. This application is crucial for the pharmaceutical industry as it enhances the processability of the drug during manufacturing .
Vascular Selectivity in Pharmacology
Dehydro Nisoldipine exhibits outstanding vascular selectivity, making it a valuable compound in pharmacological research. Its ability to act as a specific calcium antagonist and cause electromechanical uncoupling in the ventricular myocardium is a significant area of study .
Electromechanical Uncoupling in Cardiac Tissues
The compound’s action in shortening the action potential and causing electromechanical uncoupling in ventricular myocardium offers insights into its potential therapeutic applications in conditions where modulation of cardiac contractility is required .
Mecanismo De Acción
Target of Action
Dehydro Nisoldipine, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . It acts on the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, which in turn affects blood pressure and heart rate .
Mode of Action
Dehydro Nisoldipine stabilizes the L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium into the smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to a subsequent decrease in vasoconstriction . This mechanism is similar to that of other calcium channel blockers .
Pharmacokinetics
Nisoldipine, the parent compound of Dehydro Nisoldipine, exhibits a three-compartment model of elimination from plasma with half-lives of 4 min, 1.7 h, and 10.7 h . It has a volume of distribution of approximately 3 liters/kg, and a clearance rate of 544-768 ml/h/kg . About 99.7% of Nisoldipine is bound to plasma proteins . After oral dosing, Nisoldipine is rapidly absorbed from the gastrointestinal tract . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% .
Result of Action
The molecular and cellular effects of Dehydro Nisoldipine’s action primarily involve the relaxation of vascular smooth muscle cells. This relaxation leads to vasodilation, which can help to lower blood pressure and increase blood flow to the heart . Additionally, Dehydro Nisoldipine has been found to inhibit pyroptosis, a type of programmed cell death that occurs in immune cells . This inhibition is achieved by directly inhibiting the enzyme activities of inflammatory caspases .
Action Environment
The action, efficacy, and stability of Dehydro Nisoldipine can be influenced by various environmental factors. For instance, the bioavailability of Nisoldipine can be affected by factors such as the pH of the gastrointestinal tract, the presence of food, and the rate of drug metabolism in the body . Furthermore, the photodegradation product of Nisoldipine, Nitrosonisoldipine, has been found to inhibit noncanonical pyroptosis, suggesting that light exposure may influence the action of Nisoldipine .
Safety and Hazards
Propiedades
IUPAC Name |
5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPLNDGLOCZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439109 | |
| Record name | Dehydro Nisoldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Nisoldipine | |
CAS RN |
103026-83-1 | |
| Record name | Dehydro nisoldipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydro Nisoldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO NISOLDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



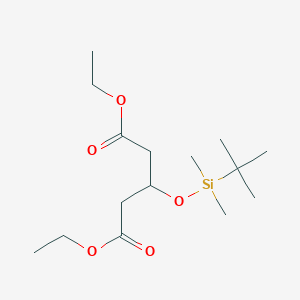
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

